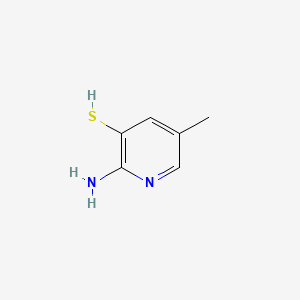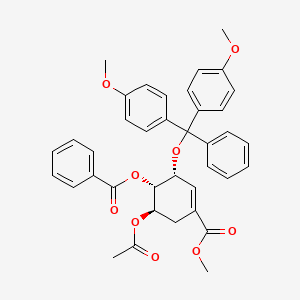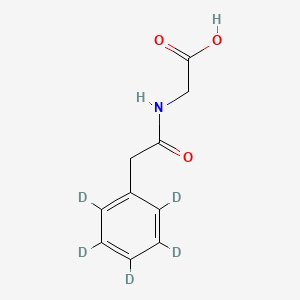
Tianeptine-d12 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tianeptine-d12 Methyl Ester is a deuterium-labeled analogue of Tianeptine. Tianeptine itself is a tricyclic compound known for its unique pharmacological properties, including the facilitation of serotonin uptake and inhibition of dopamine uptake . The deuterium labeling in this compound makes it particularly useful in research applications, allowing for more precise tracking and analysis in various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine-d12 Methyl Ester involves the incorporation of deuterium atoms into the Tianeptine molecule. This process typically starts with the preparation of deuterated precursors, followed by their incorporation into the Tianeptine structure through a series of chemical reactions. The exact synthetic route can vary, but it generally involves steps such as deuterium exchange reactions and esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and the maintenance of high purity levels. Quality control measures are critical to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tianeptine-d12 Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deuterated analogues with different functional groups .
Aplicaciones Científicas De Investigación
Tianeptine-d12 Methyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Tianeptine.
Biology: Employed in research on neurotransmitter uptake and release mechanisms.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Tianeptine in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Tianeptine-d12 Methyl Ester is similar to that of Tianeptine. It primarily acts as a full agonist at the mu-type opioid receptor, which is believed to contribute to its antidepressant and anxiolytic effects . Additionally, Tianeptine modulates glutamate receptors, which may also play a role in its therapeutic effects . The deuterium labeling in this compound allows for more precise studies of these mechanisms .
Comparación Con Compuestos Similares
Tianeptine: The parent compound, known for its unique pharmacological properties.
Amineptine: Another tricyclic compound with similar effects on neurotransmitter uptake.
Deuterated Analogues: Other deuterium-labeled compounds used in research for their enhanced stability and traceability.
Uniqueness: Tianeptine-d12 Methyl Ester stands out due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug behavior is crucial .
Propiedades
IUPAC Name |
methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3/i3D2,4D2,5D2,8D2,11D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVSYZQNKXYQOR-SZXIOYOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/new.no-structure.jpg)




![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)



![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
